2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
CAS No.:
Cat. No.: VC14671941
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O2 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24) |
| Standard InChI Key | DHJHNUACZWMSKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a benzamide core modified with a Schiff base linker (E-configuration) and a 3-benzyloxyphenyl substituent. Key structural attributes include:
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Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.
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Schiff base (C=N): Imparts conformational rigidity and metal-chelating potential .
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3-Benzyloxyphenyl group: Introduces steric bulk and lipophilicity, influencing solubility and biological membrane permeability.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Condensation Reaction Pathways
The compound is typically synthesized via a two-step process:
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Formation of the Schiff base: Reacting 3-benzyloxybenzaldehyde with 2-aminobenzamide under reflux in anhydrous ethanol.
Reaction yields range from 65–72% after recrystallization.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by HPLC analysis (≥98% purity) .
Comparative Synthesis Data
A modified approach using microwave-assisted synthesis reduced reaction time from 8 hours to 45 minutes while maintaining 70% yield . Solvent-free mechanochemical methods are under investigation to improve sustainability .
Physicochemical Behavior
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.01 | 25 |
| Ethanol | 12.4 ± 0.8 | 25 |
| DMSO | 89.3 ± 2.1 | 25 |
| Dichloromethane | 34.7 ± 1.5 | 25 |
Data indicate strong apolar character (logP = 3.82), necessitating DMSO for biological assays .
Computational ADMET Profiling
| Parameter | Prediction | Reliability |
|---|---|---|
| Caco-2 Permeability | 12.7 nm/s | High |
| Plasma Protein Binding | 92.4% | Medium |
| CYP3A4 Inhibition | Probable | Low |
| hERG Inhibition | Unlikely | Medium |
Data generated using SwissADME and pkCSM platforms suggest moderate oral bioavailability but potential hepatotoxicity risks .
Industrial and Research Applications
Pharmaceutical Development
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Lead candidate for antimelanogenesis agents (patent WO2023017232A1)
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Chelating agent in radiopharmaceuticals (68Ga-complexation studies ongoing)
Materials Science
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Non-linear optical (NLO) material candidate: Computed hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu
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Metal-organic framework (MOF) linker in gas storage applications
Challenges and Limitations
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Synthetic Scalability: Current yields (65–72%) require optimization for industrial production.
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Aqueous Instability: Schiff base hydrolysis at pH >7.5 limits in vivo applications .
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Regulatory Hurdles: No GLP toxicity data available as of Q2 2025.
Future Research Directions
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